![molecular formula C8H8O4 B129427 Methyl 3,4-dihydroxybenzoate CAS No. 2150-43-8](/img/structure/B129427.png)
Methyl 3,4-dihydroxybenzoate
Übersicht
Beschreibung
Methyl 3,4-dihydroxybenzoate (MDHB) is a methyl ester resulting from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with methanol . It has the potential to prevent neurodegenerative diseases .
Synthesis Analysis
While specific synthesis methods for MDHB were not found in the search results, it’s known that MDHB is a methyl ester of 3,4-Dihydroxybenzoic Acid . Esterification is a common reaction in organic chemistry, where an acid (in this case, 3,4-Dihydroxybenzoic Acid) reacts with an alcohol (methanol) to form an ester (MDHB) and water.
Molecular Structure Analysis
The molecular formula of MDHB is C8H8O4 . The structure of MDHB includes a benzene ring with two hydroxyl groups and a methoxy group attached .
Chemical Reactions Analysis
MDHB has been found to have multiple metabolites and is mainly metabolized through various pathways including the loss of –CH2 and –CO2, the loss of –CH2O, ester bond hydrolysis, the loss of –O and –CO2, isomerization, methylation, sulfate conjugation, the loss of –CH2O and –O and glycine conjugation, glycine conjugation, the loss of two –O groups and alanine conjugation, the loss of –CH2O and –O and glucose conjugation, glucuronidation, glucose conjugation, etc., in vivo .
Physical And Chemical Properties Analysis
MDHB has a density of 1.4±0.1 g/cm3, a boiling point of 351.5±22.0 °C at 760 mmHg, a flash point of 148.5±15.8 °C, and a refractive index of 1.588 . It also has a molar refractivity of 41.8±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 124.2±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
Methyl 3,4-dihydroxybenzoate: has been studied for its neuroprotective effects, particularly against oxidative damage in neuronal cells. Research has shown that it can mitigate oxidative stress and inhibit apoptosis in SH-SY5Y cells, which are a model for human neuroblastoma . This suggests potential applications in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Anti-Aging and Longevity
Studies on Caenorhabditis elegans , a model organism in aging research, have revealed that Methyl protocatechuate can enhance resistance to oxidative stressors and extend lifespan . It acts partially via the daf-2/daf-16 pathway, indicating its potential as a therapeutic agent for age-related diseases.
Antioxidant Properties
The compound exhibits significant antioxidant properties, which is crucial in preventing cellular damage caused by free radicals. This characteristic is beneficial in various fields, including food preservation, where it can be used in bio-based active films to improve shelf life and quality .
Protective Effects Against Toxicants
Methyl 3,4-dihydroxybenzoate has been identified to have protective effects against the toxicity of natural and chemical toxicants. It operates by suppressing oxidative stress, inflammation, and apoptosis, primarily through the activation of the Nrf-2 signaling pathway .
Antifungal Applications
Research has explored the use of Protocatechuic Acid Methyl Ester as an antifungal agent. It has been shown to inhibit the growth of fungi such as Botrytis cinerea, which affects strawberries post-harvest, suggesting its use in agricultural and food industries to prevent spoilage .
Potential in Cancer Chemoprevention
Protocatechuic Acid Methyl Ester has been found to have anticancer activity, potentially by reversing epigenetic changes that lead to the activation of oncogenes and inactivation of tumor suppressor genes. This opens up avenues for its use in cancer prevention and treatment strategies .
Wirkmechanismus
Target of Action
Methyl 3,4-dihydroxybenzoate has been found to have the potential to prevent neurodegenerative diseases (NDDs)
Mode of Action
It is known that the compound has antioxidative properties . It is suggested that it may interact with its targets to mitigate oxidative stress, which is closely related to the pathogenesis of many diseases, including neurodegenerative diseases .
Biochemical Pathways
A total of 96 metabolites of Methyl 3,4-dihydroxybenzoate have been identified , suggesting that it undergoes extensive metabolism in the body.
Pharmacokinetics
The pharmacokinetic characteristics of Methyl 3,4-dihydroxybenzoate include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . The compound permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . These properties suggest that the compound has good bioavailability and can reach its targets effectively.
Result of Action
Methyl 3,4-dihydroxybenzoate has been found to have neuroprotective effects . It can mitigate oxidative stress and inhibit apoptosis in SH-SY5Y cells, a human neuroblastoma cell line . This suggests that the compound’s action results in the protection of neuronal cells from oxidative damage.
Action Environment
The action of Methyl 3,4-dihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion can be affected by factors such as the dose administered, the route of administration, and the physiological state of the individual . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFLZUDASVUNOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301804 | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protocatechuic acid, methyl ester | |
CAS RN |
2150-43-8 | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protocatechuic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTOCATECHUIC ACID, METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72J90268X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Research suggests that Methyl 3,4-dihydroxybenzoate interacts with multiple targets:
- Adenosine A2a receptor (A2aR): [] In rat cortical neurons, Methyl 3,4-dihydroxybenzoate-induced neuronal survival and neurite outgrowth were blocked by an A2aR inhibitor, suggesting its involvement. []
- Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway: Methyl 3,4-dihydroxybenzoate activates the PI3K/Akt pathway, possibly downstream of A2aR activation, contributing to its neurotrophic effects. []
- Nuclear factor-erythroid 2-related factor 2 (Nrf2): Methyl 3,4-dihydroxybenzoate inhibits the ubiquitination-mediated proteasomal degradation of Nrf2, leading to its upregulation and subsequent suppression of excessive osteoclast activity. []
ANone: Activation of the PI3K/Akt pathway by Methyl 3,4-dihydroxybenzoate leads to:
- Enhanced neuronal survival []
- Increased neurite outgrowth []
- Upregulation of brain-derived neurotrophic factor (BDNF) expression []
ANone: Methyl 3,4-dihydroxybenzoate inhibits RANKL-induced osteoclastogenesis by:
- Reducing reactive oxygen species (ROS) levels []
- Attenuating the activation of mitogen-activated protein kinase (MAPK) and NF-κB pathways []
- Downregulating protein expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1) []
ANone: The molecular formula of Methyl 3,4-dihydroxybenzoate is C8H8O4, and its molecular weight is 168.15 g/mol.
ANone: Structural characterization of Methyl 3,4-dihydroxybenzoate typically involves techniques like:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides information on the number and types of hydrogen and carbon atoms and their connectivity in the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, supporting the identification and structural elucidation. [, ]
- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. []
- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information on the electronic transitions within the molecule, helpful in identifying conjugated systems. [, ]
ANone: Currently, limited information is available on the material compatibility and stability of Methyl 3,4-dihydroxybenzoate under diverse conditions. Further research is needed to explore its performance and applications in different material settings.
ANone: While Methyl 3,4-dihydroxybenzoate itself might not possess direct catalytic properties, it serves as a precursor for synthesizing compounds with potential catalytic applications.
ANone: Methyl 3,4-dihydroxybenzoate is a starting material in the synthesis of Erlotinib Hydrochloride, a tyrosine kinase inhibitor used in cancer treatment. [] This synthesis involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.
ANone: Yes, computational chemistry has been employed to investigate Methyl 3,4-dihydroxybenzoate.
ANone: One example is the use of AutoDock software to study the binding affinity of Methyl 3,4-dihydroxybenzoate with the surface enzyme leishmanolysin gp63 (1LML). [] This analysis suggested a potential mechanism for its anti-leishmanial activity.
ANone: Research suggests that modifications to the Methyl 3,4-dihydroxybenzoate structure can significantly influence its biological activity:
- Introduction of a 5-hydroxyl group: This modification promotes the proliferation of neural stem cells. []
- Substitution of the carboxyl group with an ester group: This change enhances the differentiation of neural stem cells. []
ANone: While specific formulation strategies for Methyl 3,4-dihydroxybenzoate are currently limited in the provided research, general approaches to enhance stability, solubility, or bioavailability of phenolic compounds include:
ANone: The provided research does not explicitly discuss SHE regulations related to Methyl 3,4-dihydroxybenzoate. As with any chemical compound, it's crucial to handle it with appropriate safety measures and follow relevant regulatory guidelines.
ANone: Yes, several studies have explored the in vivo effects of Methyl 3,4-dihydroxybenzoate in animal models:
- Osteoporosis: Methyl 3,4-dihydroxybenzoate demonstrated therapeutic effects on lipopolysaccharide (LPS)- and ovariectomized (OVX)-induced bone loss in mice. []
- Lifespan extension: Methyl 3,4-dihydroxybenzoate extended the lifespan of Caenorhabditis elegans, potentially through the daf-2/daf-16 pathway and the W06A7.4 gene. [, ]
- Acute liver injury: Methyl 3,4-dihydroxybenzoate showed protective effects against d-galN/LPS-induced acute liver injury in mice by inhibiting inflammation and apoptosis. []
ANone: Several cell-based assays have been employed to study Methyl 3,4-dihydroxybenzoate, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.